

Application Note: 2,3,4,5-Tetramethoxybenzoic Acid as a High-Value Scaffold

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Compound of Interest

Compound Name: 2,3,4,5-Tetramethoxybenzoic acid

CAS No.: 72023-44-0

Cat. No.: B3056513

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CAS: 7936-58-5 | Formula: C₁₁H₁₄O₆ | MW: 242.23 g/mol

Executive Summary & Therapeutic Context

2,3,4,5-Tetramethoxybenzoic acid (2,3,4,5-TMBA) serves as a strategic "masked" polyphenol in medicinal chemistry. Its fully methylated core provides two distinct advantages over lower-order methoxybenzoates:

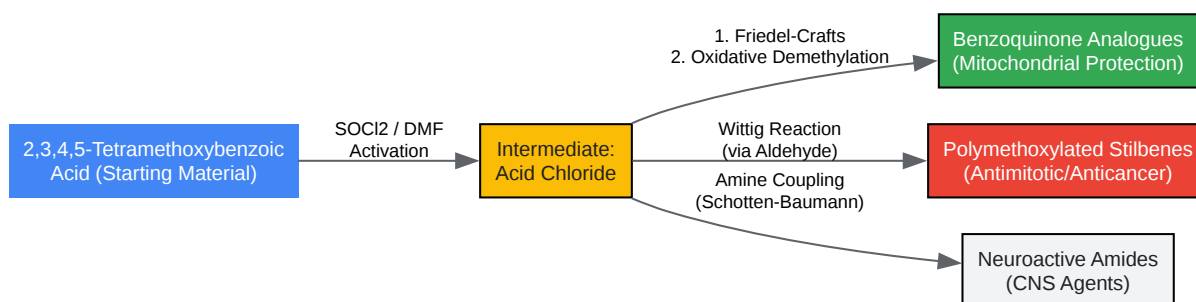
- **Metabolic Stability:** The tetramethoxy substitution pattern blocks the rapid Phase I metabolic oxidation typically seen at the para and meta positions of simpler benzoates, enhancing the half-life of derived pharmacophores.
- **Lipophilicity & BBB Penetration:** The absence of free hydroxyl groups significantly increases lipophilicity, facilitating transport across the Blood-Brain Barrier (BBB), making it an ideal precursor for neuroprotective agents and mitochondrial antioxidants (CoQ10 analogues).

Primary Applications:

- Mitochondrial Therapeutics: Precursor for Ubiquinone (Coenzyme Q) analogues and Idebenone derivatives via side-chain attachment and oxidative demethylation to quinones.
- Antimitotic Agents: Synthesis of polymethoxylated chalcones and stilbenes (combretastatin analogues) that bind to the colchicine site of tubulin.
- Regioselective Scaffolding: Used to generate specific hydroxy-trimethoxy patterns via selective Lewis acid demethylation, which are otherwise difficult to synthesize directly.

Chemical Pathway Visualization

The following diagram illustrates the divergent synthetic utility of 2,3,4,5-TMBA, highlighting its role as a central hub for three distinct drug classes.



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Figure 1: Divergent synthetic pathways from 2,3,4,5-TMBA to key pharmaceutical classes.

Experimental Protocols

The following protocols are designed for high-purity synthesis required in GMP-like environments.

Protocol A: Quantitative Activation to Acid Chloride

The conversion of 2,3,4,5-TMBA to its acid chloride is the gateway step for 90% of its applications. The steric bulk of four methoxy groups requires specific catalysis to prevent incomplete reaction.

Reagents:

- **2,3,4,5-Tetramethoxybenzoic acid** (1.0 eq)[1]
- Thionyl Chloride () (3.0 eq) - Freshly distilled recommended
- DMF (Catalytic, 0.05 eq)[2]
- Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Methodology:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a drying tube (CaCl₂).
- Suspension: Suspend 2,3,4,5-TMBA in anhydrous toluene (5 mL per gram of acid).
- Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species, crucial for overcoming the steric hindrance of the methoxy groups.
- Addition: Add dropwise at room temperature.
- Reflux: Heat to 75°C (if Toluene) or Reflux (if DCM) for 3–4 hours.
 - Endpoint Validation: Monitor by TLC (MeOH:DCM 1:9). The acid spot (polar, near baseline) should disappear; the acid chloride forms a methyl ester if quenched with methanol for TLC analysis (high).
- Workup: Evaporate solvent and excess under reduced pressure. Co-evaporate with toluene twice to remove trace HCl.

- Result: The crude acid chloride is typically a pale yellow solid/oil, used immediately without purification to prevent hydrolysis.

Protocol B: Synthesis of Polymethoxylated Chalcones (Antimitotic)

This protocol utilizes the acid chloride from Protocol A to synthesize chalcone derivatives via Friedel-Crafts acylation, a common route for tubulin inhibitors.

Reagents:

- 2,3,4,5-Tetramethoxybenzoyl chloride (from Protocol A)
- Substituted Benzene/Phenol (e.g., 3-amino-phenol for hybrid drugs)
- Aluminum Chloride () or (Lewis Acid)
- Solvent: Nitrobenzene or DCM

Methodology:

- Complexation: Dissolve the substrate (acceptor) in DCM at 0°C. Add (1.1 eq) slowly.
- Acylation: Add the solution of 2,3,4,5-tetramethoxybenzoyl chloride dropwise, maintaining temperature <5°C.
 - Critical Control: The electron-rich nature of the tetramethoxy ring makes it reactive; however, can cause partial demethylation if the temperature spikes. Keep strictly cold.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

- Quenching: Pour mixture over crushed ice/HCl.
- Purification: Extract with Ethyl Acetate. The product (benzophenone derivative) serves as a precursor. For chalcones, an alternative Claisen-Schmidt condensation using the aldehyde form of 2,3,4,5-TMBA is preferred.

Quantitative Data: Physicochemical Profile

Understanding the physical properties is vital for formulation and synthesis planning.

Property	Value	Relevance to Drug Design
Melting Point	85–87 °C	Low MP facilitates melt-fusion techniques in formulation.
pKa (Predicted)	~3.8	Slightly more acidic than benzoic acid (4.2) due to electronic effects.
Log P	2.15	Moderate lipophilicity; ideal for oral bioavailability (Lipinski compliant).
Solubility	DMSO, Ethanol, DCM	Poor water solubility requires cosolvents (PEG-400) for bioassays.
Stability	High	Resistant to auto-oxidation compared to hydroxy-benzoates.

Critical Quality Attributes (CQA) & Impurities

When sourcing or synthesizing 2,3,4,5-TMBA, the following impurities must be monitored via HPLC:

- 2,3,4-Trimethoxybenzoic Acid: A common byproduct from incomplete methylation during manufacturing.

- Impact: Alters potency; less lipophilic.
- 3,4,5-Trimethoxybenzoic Acid: Isomeric impurity.
 - Impact: Significant, as it has different biological targets (e.g., weak dopamine antagonism).
- Dimerized Impurities: Formed during aggressive chlorination steps.

HPLC Method for Purity Analysis:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% Formic Acid). 5% ACN
95% ACN over 20 mins.
- Detection: UV at 280 nm (aromatic absorption).

Mechanism of Action (Pharmacological Basis)

While 2,3,4,5-TMBA is an intermediate, the pharmacophores derived from it act via specific pathways:

- Tubulin Inhibition (Anticancer): The spatial arrangement of the four methoxy groups mimics the structure of Combretastatin A-4. These derivatives bind to the colchicine site on α -tubulin, preventing microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in tumor cells [1].
- Mitochondrial Electron Transport (CoQ Analogues): Quinones derived from this scaffold accept electrons in the mitochondrial transport chain (Complex I/III), bypassing defects or acting as radical scavengers to reduce oxidative stress in neurodegenerative models [2].

References

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